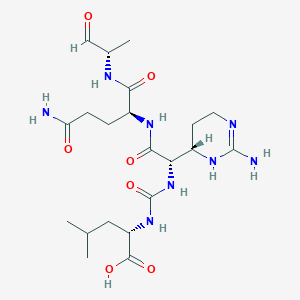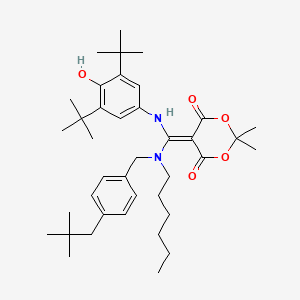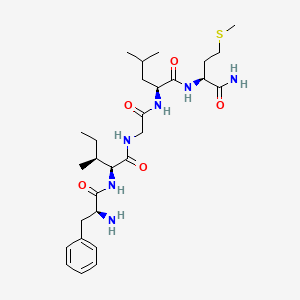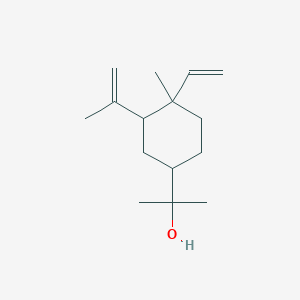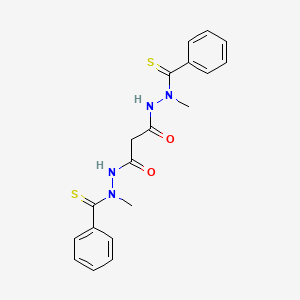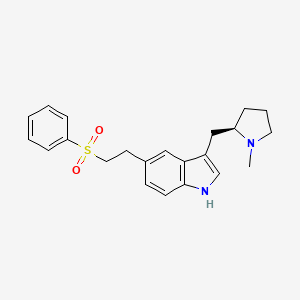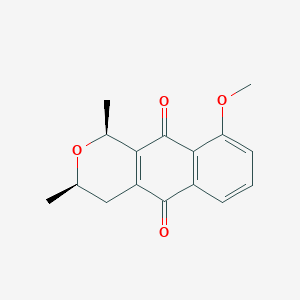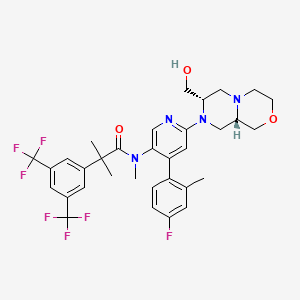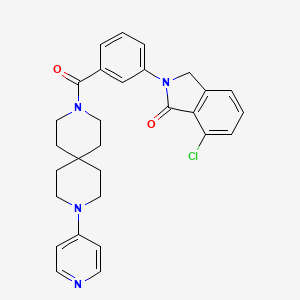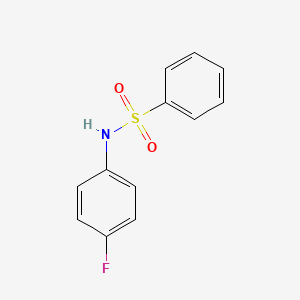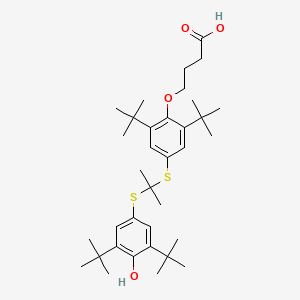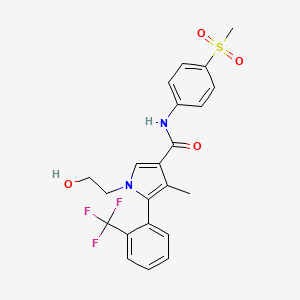
Esaxerenone
Overview
Description
Esaxerenone is under investigation in clinical trial NCT02722265 (Long-term Study of CS-3150 as Monotherapy or in Combination With Other Antihypertensive Drug in Japanese Patients With Essential Hypertension).
Mechanism of Action
Target of Action
Esaxerenone acts as a highly selective silent antagonist of the mineralocorticoid receptor (MR) . The MR is the receptor for aldosterone, a hormone that plays a crucial role in electrolyte balance and blood pressure regulation . This compound has greater than 1,000-fold selectivity for this receptor over other steroid hormone receptors .
Mode of Action
This compound interacts with its primary target, the MR, by binding to it with high affinity . This binding prevents the activation of the MR by aldosterone, thereby inhibiting the downstream effects of aldosterone . This mode of action is what classifies this compound as a mineralocorticoid receptor antagonist .
Biochemical Pathways
This compound’s action on the MR affects several biochemical pathways. One of the key pathways influenced by this compound is the chemokine and PI3K-Akt signaling pathway . By inhibiting the MR, this compound can modulate these pathways, leading to various downstream effects .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has high oral bioavailability and a large volume of distribution . After oral administration, this compound is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugated with glucuronic acid . It is then mostly excreted in feces . Due to its relatively long half-life and high affinity for the MR, this compound is administered once daily and in low absolute doses .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to have antihypertensive effects , whether given alone or as add-on therapy . These effects are accompanied by a renoprotective action , which is currently being further investigated in clinical trials .
Biochemical Analysis
Biochemical Properties
Esaxerenone plays a crucial role in biochemical reactions by selectively binding to mineralocorticoid receptors, thereby inhibiting the effects of aldosterone. This interaction prevents the activation of pathways that lead to sodium retention, potassium excretion, and water retention, which are key factors in hypertension. This compound is primarily metabolized in the liver by cytochrome P450 isoforms CYP3A4 and CYP3A5, and it is excreted mainly in bile .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those involved in the cardiovascular and renal systems. By blocking mineralocorticoid receptors, this compound reduces the expression of genes involved in sodium and water retention, leading to decreased blood pressure. Additionally, this compound has been shown to inhibit inflammatory pathways and reduce fibrosis in renal cells, contributing to its renoprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to mineralocorticoid receptors, which prevents aldosterone from exerting its effects. This binding inhibits the transcription of aldosterone-responsive genes, leading to reduced sodium reabsorption and potassium excretion. This compound also modulates the activity of various signaling pathways, including those involved in inflammation and fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its antihypertensive effects with once-daily dosing, and its long half-life supports its use in chronic conditions. Long-term studies have indicated that this compound continues to provide renoprotective benefits without significant degradation or loss of efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood pressure and provides renoprotective effects. At higher doses, there is a risk of hyperkalemia, which necessitates careful monitoring of serum potassium levels. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes CYP3A4 and CYP3A5. These enzymes facilitate the oxidative metabolism of this compound, leading to its conjugation with glucuronic acid and subsequent excretion in feces. The metabolic pathways of this compound are crucial for its clearance and overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution, indicating extensive tissue uptake. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues, such as the kidneys and cardiovascular system .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it binds to mineralocorticoid receptors. This localization is essential for its activity, as it allows this compound to effectively inhibit aldosterone signaling. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its therapeutic effects .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNHVJANRODGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336896 | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632006-28-0 | |
| Record name | Esaxerenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esaxerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESAXERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Esaxerenone?
A1: this compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker. [, , , , , , , , , ] It exerts its therapeutic effects by competitively binding to the MR, inhibiting the binding of aldosterone, a key hormone involved in regulating blood pressure and electrolyte balance. [, , , , , , , , ]
Q2: How does this compound's binding to the MR differ from other MR antagonists?
A2: X-ray crystallography studies reveal that this compound interacts with the MR ligand-binding domain in a unique manner. [] This binding induces significant side-chain rearrangements within the receptor, differing from the binding patterns observed with previously studied MR antagonists. [] This distinct interaction is thought to contribute to its high potency and selectivity for the MR. [, ]
Q3: What are the downstream consequences of this compound's MR antagonism?
A3: By blocking MR activation, this compound disrupts downstream signaling pathways associated with:
- Sodium and Potassium Homeostasis: this compound prevents aldosterone-mediated sodium reabsorption and potassium excretion in the kidneys, contributing to its blood pressure-lowering effects. [, , , ]
- Inflammation: this compound attenuates the inflammatory response in vascular endothelial cells by blocking the tumor necrosis factor-α-induced activation of serum/glucocorticoid-regulated kinase 1 (SGK1). []
- Fibrosis: In animal models of salt-sensitive hypertension and diabetic cardiomyopathy, this compound treatment reduced cardiac remodeling and fibrosis. [, ]
Q4: What is the absorption and bioavailability of this compound?
A4: this compound exhibits high membrane permeability and is rapidly absorbed after oral administration, reaching peak plasma concentrations quickly. [, ] It has high bioavailability, with minimal inter-individual variability in exposure. [, , ]
Q5: How is this compound metabolized and eliminated from the body?
A5: this compound undergoes extensive metabolism through multiple pathways, including oxidation, glucuronidation, and hydrolysis. [, ] These diverse metabolic routes minimize the risk of drug-drug interactions. [, , ] The majority of the drug is eliminated through feces, with a smaller percentage excreted in urine. [, ]
Q6: Does renal function impact this compound's pharmacokinetics?
A6: Due to its minimal urinary excretion, this compound's plasma exposure remains relatively stable in patients with varying degrees of renal function, including those with moderate renal impairment. [, , , , ] This characteristic makes it a potential treatment option for hypertensive patients with compromised renal function. [, , ]
Q7: What are the primary clinical indications for this compound?
A7: this compound is currently approved in Japan for the treatment of hypertension. [, , , , ] Research also highlights its potential benefits in managing other conditions, including:
- Resistant Hypertension: this compound effectively lowered blood pressure in patients with resistant hypertension, even in cases where other MR antagonists were ineffective. [, , ]
- Diabetic Kidney Disease: Clinical trials demonstrate that this compound significantly reduces albuminuria in patients with type 2 diabetes and microalbuminuria, indicating a renoprotective effect. [, , , , , ]
- Heart Failure: Preliminary studies suggest that this compound may improve cardiac function in certain patients with heart failure, potentially by reducing cardiac hypertrophy and fibrosis. [, , ]
Q8: Has this compound's efficacy been compared to other MR antagonists?
A8: Head-to-head clinical trials show that this compound demonstrates similar or greater efficacy compared to eplerenone, another MR antagonist, in reducing blood pressure and albuminuria. [, , , ]
Q9: Are there any drug-drug interactions to consider with this compound?
A10: While this compound is metabolized through multiple pathways, limiting the risk of drug-drug interactions, caution should still be exercised when co-administering with strong CYP3A4 inhibitors or inducers. [, , ] Close monitoring of serum potassium levels is recommended when this compound is used concomitantly with other medications known to affect potassium levels. [, ]
Q10: What are the future directions for this compound research?
A10: Ongoing research focuses on:
- Expanding clinical indications: Investigating the efficacy and safety of this compound in a wider range of cardiovascular and renal diseases, including heart failure with preserved ejection fraction (HFpEF) and non-diabetic kidney disease. [, ]
- Optimizing treatment strategies: Exploring combination therapies with other antihypertensive and renoprotective agents to maximize efficacy and minimize side effects. [, ]
- Identifying biomarkers: Discovering biomarkers to predict treatment response and identify patients at risk of developing hyperkalemia. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
